Dimethyl dialkyl ammonium chloride

Descripción general

Descripción

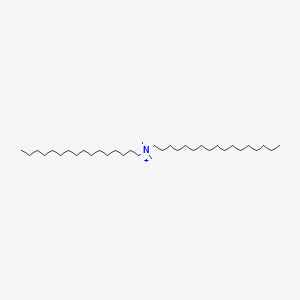

Dimethyl dialkyl ammonium chloride is a type of quaternary ammonium compound . It is used as an antiseptic and disinfectant . It disrupts intermolecular interactions and dissociates lipid bilayers . It is also used in several applications such as indoor and outdoor hard surfaces, eating utensils, laundry, carpets, agricultural tools, and water .

Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of dimethylamine and allyl chloride . The reaction usually takes place at room temperature, producing this compound and hydrogen chloride .Molecular Structure Analysis

The molecular structure of this compound includes a quaternary ammonium ion, which is a nitrogen atom with a positive charge and three methyl groups, as well as a chloride ion .Chemical Reactions Analysis

In the synthesis of poly (diallyl dimethyl ammonium chloride-acrylamide) P (DADMAC-co-AM), free radical aqueous solution copolymerization of two monomers with vinyl functionality viz. diallyl dimethyl ammonium chloride (DADMAC) and acrylamide (AM) is used .Physical And Chemical Properties Analysis

This compound is a liquid at 25°C with a density of 0.92 g/ml and a boiling point of 93°C . It is slightly soluble in water and soluble in ethanol, benzene, and acetone .Aplicaciones Científicas De Investigación

Fabric Softener Applications

Dimethyl dialkyl ammonium chloride exhibits high performance as a fabric softener. Its biodegradation properties can be improved by introducing unsaturated bonds into its alkyl chain. This compound, when derived from soybean amine, demonstrates excellent softness, wetting, and biodegradation characteristics (Liu Zhenbo, 2008).

Polymerization Activity

In polymer science, the homopolymerization activity of methyl alkyl diallyl ammonium chloride, including dimethyl diallyl ammonium chloride, has been extensively studied. These compounds show high positive charge density, making them significant in the research on homopolymers and copolymers. The impact of substituent structure on homopolymerization activity is significant, with the electronic effect of substituents being less prominent compared to the effect of steric hindrance (X. Jia et al., 2022).

Environmental Impact and Safety

The ecological hazards and environmental fate of disinfectant quaternary ammonium compounds, including this compound, have been assessed. These compounds are heavily regulated for human and environmental safety due to their biocidal properties. They tend to show low vapor pressure and are primarily disposed of in wastewater treatment systems, leading to potential impacts on the aquatic environment. However, their ecotoxicity is mitigated by high biodegradability and a strong tendency to bind to wastewater biosolids, sediment, and soil (P. DeLeo et al., 2020).

Application in Paper Conservation

Alkyl dimethyl benzyl ammonium chloride, a related compound, has been studied for its effectiveness in cleaning historical printed paper. It shows promise in removing stains, yellowness, and harmful metal ions, improving the optical and chemical properties of the treated paper without adversely affecting its cellulose composition (E. Salim and Rushdya Rabee Ali Hassan, 2022).

Surface Activity and Aggregation Behavior

Research on novel methoxybenzyl-containing quaternary ammonium surfactants, which include this compound derivatives, focuses on their surface activity and aggregation behavior in aqueous solutions. These compounds have shown higher surface activity and a tendency to aggregate more easily compared to traditional surfactants (Zhen-long Zhao et al., 2014).

Mecanismo De Acción

Target of Action

Dimethyl dialkyl ammonium chloride, also known as Didecyldimethylammonium chloride (DDAC), is a quaternary ammonium compound . It primarily targets the cell membranes of microorganisms . The compound disrupts intermolecular interactions and dissociates lipid bilayers . It also interacts with the Nuclear factor erythroid 2-related factor 2 .

Mode of Action

DDAC’s mode of action involves the disruption of cell membrane integrity . It interferes with the lipid bilayers of the cell membranes, leading to leakage of intracellular molecules and subsequent cell death . The bacteriostatic (prevents growth) or bactericidal (kills microorganisms) activity of DDAC depends on its concentration and the growth phase of the microbial population .

Biochemical Pathways

DDAC affects the biochemical pathways related to cell membrane integrity and function . By disrupting the lipid bilayers, it interferes with essential processes such as nutrient uptake, waste excretion, and overall cell homeostasis . This leads to the inhibition of microbial growth or death of the microorganism .

Pharmacokinetics

DDAC displays low bioaccumulation potential due to its low oral bioavailability and rapid excretion . When orally administered to rats, it is poorly absorbed and primarily eliminated in feces within three days . Dermal absorption rates are uncertain, with conflicting results reported between rat and human skin studies . Distribution of DDAC following oral administration shows detection in various organs such as the liver, kidney, and intestines .

Result of Action

The primary result of DDAC’s action is the disruption of cell membrane integrity, leading to the death of the microorganism . It is a broad-spectrum biocidal agent effective against bacteria and fungi . It is used as a disinfectant cleaner for various applications, including linen in hospitals, hotels, and industries .

Action Environment

The action of DDAC can be influenced by environmental factors such as temperature, pH, and the presence of organic matter . It is used in a variety of environments, including indoor and outdoor hard surfaces, eating utensils, laundry, carpets, agricultural tools, and water . The efficacy of DDAC can be affected by the concentration used, the nature of the surface being disinfected, and the specific microorganisms present .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Dimethyl dialkyl ammonium chloride is known to interact with various biomolecules. It has been found to bind to antioxidant response (ARE) elements in the promoter regions of target genes . This interaction plays a crucial role in the coordinated up-regulation of genes in response to oxidative stress .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been reported to disrupt intermolecular interactions and dissociate lipid bilayers . This disruption can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to cause the disruption of intermolecular interactions and the dissociation of lipid bilayers . This disruption can lead to changes in gene expression and can influence enzyme activation or inhibition .

Propiedades

IUPAC Name |

heptadecyl-hexadecyl-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H74N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-35H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHVIYBUEGOBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H74N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

8001-54-5 | |

| Record name | Dimethyl dialkyl ammonium chloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

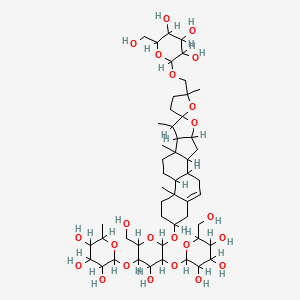

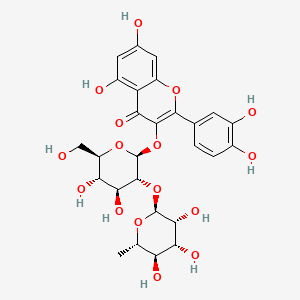

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B1649323.png)

![N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine](/img/structure/B1649332.png)

![6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine](/img/structure/B1649336.png)

![2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B1649340.png)

![8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-](/img/structure/B1649343.png)